6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-ethyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-10-6-11(16)15-12(14-10)17-8-9-4-3-5-13-7-9/h3-7H,2,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMWHIKUIVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable leaving group on the pyrimidine core.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, primarily in the fields of medicinal chemistry and pharmacology:
- Anticancer Activity : Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one may also possess such properties due to its structural similarities .
- Antimicrobial Properties : The thioether moiety in the compound may enhance its ability to act against bacterial and fungal pathogens. Studies have demonstrated that compounds with similar functional groups can disrupt microbial cell walls or interfere with metabolic pathways, leading to effective antimicrobial activity .
- Enzyme Inhibition : Research indicates that pyrimidine derivatives can act as enzyme inhibitors, particularly in the context of kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders .
Case Study 1: Anticancer Research
A study explored the anticancer effects of a series of pyrimidine derivatives, including those structurally related to this compound. The results showed that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The findings suggest a potential for developing new anticancer therapies based on this chemical scaffold .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested various thioether-containing pyrimidines against a panel of bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics. This highlights the potential for this compound as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of mitochondrial complex I, disrupting the electron transport chain and affecting cellular respiration.
Comparison with Similar Compounds
Substituent Variations at Position 6
The ethyl group at position 6 distinguishes this compound from common analogues:
- 6-Methyl derivatives : Smaller methyl groups (e.g., 6-methyl-2-(methylthio)pyrimidin-4(3H)-one) reduce steric hindrance but may lower lipophilicity compared to ethyl .
- Thieno-fused systems: Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 6-methylthieno[2,3-d]pyrimidin-4-one) replace the pyrimidine ring with a fused thiophene system, altering electronic properties and bioactivity .
Table 1: Position 6 Substituent Comparison
*Estimated based on structural similarity.
Substituent Variations at Position 2
The 2-((pyridin-3-ylmethyl)thio) group is compared to:
Table 2: Position 2 Substituent Comparison
Biological Activity
6-ethyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4(3H)-one is a pyrimidine derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and fungal infections. This article reviews its biological activity, synthesis, and the implications of its structural features on its efficacy.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 247.32 g/mol. It features a pyrimidine core, a pyridine ring, and a thioether linkage, which contribute to its biological properties. The solubility of the compound is reported to be greater than 37.1 µg/mL at pH 7.4, indicating moderate solubility in physiological conditions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
- Introduction of the Ethyl Group : Alkylation using ethyl halides under basic conditions.
- Attachment of the Pyridine Ring : A nucleophilic substitution reaction involving a pyridine derivative.
- Formation of the Thioether Linkage : Reaction with thiol compounds under mild conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications in the structure of similar compounds have shown improved IC50 values (a measure of potency) against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines . The presence of specific functional groups, such as -OH or -OMe, has been linked to enhanced activity, suggesting that structural optimization can lead to more effective anticancer agents.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6-Et-Py | MDA-MB-231 | 0.0046 |
| 6-Et-Py | HeLa | 0.058 |
| 6-Et-Py | PC3 | 0.021 |
Antifungal Activity
In vitro studies have also evaluated the antifungal properties of related pyrimidine derivatives. One study reported that certain derivatives exhibited over 87% inhibition against Botrytis cinerea at concentrations of 100 µg/mL . The structural features contributing to this activity include the thioether linkage and the presence of aromatic rings which enhance membrane permeability.
The mechanisms underlying the biological activities of these compounds often involve:
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
- Ferroptosis Induction : Some derivatives have been shown to induce ferroptosis, a form of regulated cell death distinct from apoptosis .
Case Studies
- Anticancer Evaluation : A study synthesized several pyrimidine derivatives and tested their activity against multiple cancer cell lines. The results indicated that modifications significantly altered their potency, with some derivatives achieving IC50 values in the low nanomolar range, highlighting their potential as therapeutic agents .
- Fungal Inhibition : Another investigation focused on antifungal activity, where specific derivatives were found to inhibit fungal growth effectively, suggesting their application in agricultural settings as antifungal agents .
Q & A
Q. What in silico models are suitable for predicting ADME properties?
- Tools :
- SwissADME for logP (estimated ~2.1) and BBB permeability.
- ProTox-II for hepatotoxicity risk (e.g., CYP3A4 inhibition) .
Tables
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 6-Ethyl-2-(methylthio) | Pivalic acid | 130 | 78 | 97 |
| 6-Methyl analog | DMF | 140 | 65 | 92 |
Table 2 : Key Crystallographic Parameters for Pyrimidinone Analogs
| Compound | Space Group | R Factor | Bond Length (C-S, Å) | Reference |
|---|---|---|---|---|
| 6-Hydroxy-4-pyridinyl | P2₁/c | 0.036 | 1.82 | |
| Thiopyrano derivative | P-1 | 0.043 | 1.79 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
